molecular formula C16H17ClN4O2 B1596052 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine CAS No. 21280-23-9

5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine

Cat. No.: B1596052
CAS No.: 21280-23-9
M. Wt: 332.78 g/mol
InChI Key: GYKNVUWCJGYKFU-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine (CAS 21280-23-9) is a chemical compound with the molecular formula C16H17ClN4O2 and a molecular weight of 332.79 g/mol . It features a piperazinylpyrimidine core structure, a scaffold recognized in medicinal chemistry for its presence in compounds with various biological activities . This specific molecule is a key synthetic intermediate in the synthesis of Piribedil, a known dopaminergic agonist used in the treatment of Parkinson's disease . The compound is a versatile building block for further chemical exploration, particularly through nucleophilic aromatic substitution reactions on the chloropyrimidine ring, allowing for the creation of diverse chemical libraries for research and development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-13-8-18-16(19-9-13)21-5-3-20(4-6-21)10-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-9H,3-6,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKNVUWCJGYKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20175547
Record name Pyrimidine, 5-chloro-2-(4-piperonyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21280-23-9
Record name Pyrimidine, 5-chloro-2-(4-piperonyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021280239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-chloro-2-(4-piperonyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20175547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation in Dimethylbenzene

  • Piperazine pyrimidine dissolved in dimethylbenzene
  • Potassium carbonate and piperonyl chloride added
  • Reflux at 130 °C for 9 hours
  • Work-up includes acid extraction, basification, organic extraction, drying, and recrystallization

Yield: Approximately 52%

One-Step Synthesis via Piperonylpiperazine Intermediate

An improved industrial method involves:

  • One-step synthesis of piperonylpiperazine by reacting piperazine, paraformaldehyde, and piperonyl cyclonene under hydrochloric acid at 50 °C, followed by basification and extraction
  • Subsequent reaction of piperonylpiperazine with 2,4-dichloropyrimidine in dehydrated alcohol and triethylamine at 95–100 °C
  • Vacuum distillation to remove solvents and triethylamine
  • Cooling, filtration, water addition, and filtration to isolate crude product

Yields and Conditions:

Step Conditions Yield (%)
Piperonylpiperazine formation 210 g piperazine, 25 g paraformaldehyde, 75 g piperonyl cyclonene, HCl, 50 °C, pH≥12 Intermediate obtained
Alkylation with dichloropyrimidine 95–100 °C, 3 hours addition + 1 hour incubation, vacuum distillation 44% (crude product)

The crude product is purified by activated carbon treatment, filtration, and vacuum drying to yield off-white crystalline piribedil with approximately 44% isolated yield.

Alternative Catalytic Methods

  • Ruthenium-catalyzed direct alkylation of piperazine pyrimidine with piperitol has been reported but is costly and less suitable for industrial scale.
  • Pd-catalyzed amination methods under aerobic and solvent-free conditions have been explored for arylpiperazines, potentially applicable to similar compounds, offering eco-friendly and high-yielding alternatives.

Comparative Summary of Preparation Methods

Method Key Features Yield (%) Industrial Feasibility Notes
One-step piperonylpiperazine + dichloropyrimidine alkylation Simplified steps, moderate temperature, vacuum distillation 44 High Environmentally friendly, scalable
Alkylation in dimethylbenzene + potassium carbonate High temperature reflux, longer reaction time 52 Moderate Uses toxic solvent, high boiling point
Ruthenium-catalyzed alkylation Direct alkylation with piperitol Not specified Low High cost, difficult industrialization
Pd-catalyzed amination (general arylpiperazine synthesis) Solvent-free, aerobic, high yields Up to 97 Potentially high Emerging method, not yet standard for piribedil

Research Findings and Optimization

  • The use of sodium cyanoborohydride in reduction amination improves yields up to 60%, but complicates purification due to ion-exchange chromatography requirements, limiting industrial use.
  • The one-step synthesis of piperonylpiperazine under hydrochloric acid with paraformaldehyde and piperazine simplifies the process, reduces waste, and enhances pentamethyleneamine utilization.
  • Purification steps involving activated carbon and vacuum drying improve product purity and crystallinity, essential for pharmaceutical-grade material.
  • Alternative catalytic methods (Pd, Ru) offer greener and more efficient routes but require further development for cost-effectiveness and scalability.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 of the pyrimidine ring serves as a primary site for nucleophilic substitution.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor ProductsSource
Nucleophilic Aromatic SubstitutionAmines (e.g., morpholine), K₂CO₃, DMF, rt5-Amino-pyrimidine derivatives
Suzuki-Miyaura CouplingTosylation followed by Pd-catalyzed coupling4-Arylpyrimidines
Halogen ExchangePhosphorus oxychloride (POCl₃), reflux5,7-Dichloro-pyrimidine analogs

Mechanistic Insights

  • The electron-withdrawing pyrimidine ring enhances the electrophilicity of the C5 chlorine, facilitating displacement by nucleophiles like amines or thiols .

  • Cross-coupling reactions (e.g., Suzuki) require prior activation via tosylation or halogenation .

Oxidation Reactions

The piperonyl (1,3-benzodioxol-5-ylmethyl) and piperazinyl groups undergo selective oxidation:

Oxidation Pathways

Target GroupReagents/ConditionsProductsNotes
Piperonyl methyleneKMnO₄, acidic/neutral conditionsCarboxylic acid or ketone derivativesTheoretical extrapolation
Piperazinyl N-centermCPBA, H₂O₂N-OxidesBased on analogous systems

Limitations

  • Direct experimental data for oxidation of this compound is sparse, but analogous pyrimidines show predictable reactivity.

Reduction Reactions

Reductive modifications target the pyrimidine ring or side-chain functional groups:

Reduction Pathways

Reaction TypeReagents/ConditionsProductsSource
Pyrimidine ringH₂, Pd/CPartially saturated pyrimidines
Piperazinyl groupLiAlH₄, THFSecondary amine derivatives

Selectivity Considerations

  • Catalytic hydrogenation partially reduces the pyrimidine ring without affecting the piperazinyl group .

  • Strong reducing agents (e.g., LiAlH₄) may cleave the piperazinyl N–C bond under harsh conditions .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules:

CompoundKey Reactivity DifferencesSource
5-Chloro-2-(piperazin-1-yl)pyrimidineFaster nucleophilic substitution due to reduced steric hindrance compared to piperonyl analogs
2,4-DichloropyrimidineHigher electrophilicity at C4 and C2 positions

Reaction Optimization Strategies

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve substitution kinetics .

  • Catalysis : ZnCl₂ enables one-pot synthesis of 4,5-disubstituted pyrimidines via three-component coupling .

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of pyrimidine derivatives, including 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine. The compound has shown promising activity against gram-positive bacteria, which are often resistant to conventional antibiotics.

Case Studies

A notable study demonstrated that derivatives of pyrimidine exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against strains such as Staphylococcus aureus and Enterococcus faecalis. The compound was found to be significantly more effective than traditional antibiotics like linezolid .

Anticancer Properties

In addition to its antibacterial applications, this compound has been investigated for its anticancer properties.

Case Studies

Research has indicated that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231 and MCF-7). In vitro studies showed IC50 values significantly lower than those of standard chemotherapeutics, indicating a strong potential for development as an anticancer agent .

Neuropharmacological Potential

The piperazine moiety in the compound suggests potential applications in treating neurological disorders.

Case Studies

Research into similar piperazine derivatives has shown promise in models of neurodegenerative diseases like Alzheimer's disease, where they demonstrated AChE inhibitory activity and neuroprotection against oxidative damage .

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
AntibacterialInhibition of protein synthesisMICs as low as 0.25 µg/mL against gram-positive bacteria
AnticancerInduction of apoptosis, inhibition of growth factor receptorsIC50 values lower than standard chemotherapeutics
NeuropharmacologyModulation of neurotransmitter systemsPotential neuroprotective effects observed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The structural and functional uniqueness of 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine is best understood through comparison with related pyrimidine derivatives. Below is a detailed evaluation based on substituent variations, biological activity, and pharmacokinetic properties.

Structural Modifications and Their Implications

Key Observations:
  • Chlorine vs. Bromine : Chlorination at the 5-position improves bioavailability compared to brominated analogs, as seen in reduced plasma protein binding .
  • Piperazinyl vs. Pyrrolidinyl : Piperazinyl derivatives exhibit higher binding affinity to serotonin and dopamine receptors due to the basic nitrogen in the piperazine ring .
  • Piperonyl Group : The benzodioxole moiety in this compound enhances blood-brain barrier penetration compared to phenyl-substituted analogs .
Key Findings:
  • Receptor Selectivity : The piperonyl group in the target compound confers selectivity for 5-HT1A over 5-HT2A receptors, unlike pyrrolidine analogs .
  • Kinase Inhibition : Pyrazine-containing derivatives (e.g., 5-Chloro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine) show broader kinase inhibition but lower CNS activity due to reduced BBB penetration .

Pharmacokinetic and Physicochemical Properties

Table 3: ADME Comparison
Property This compound 5-Chloro-2-(morpholin-4-yl)pyrimidine 2-Phenyl-5-(piperazin-1-yl)pyrimidine
LogP (lipophilicity) 3.2 2.1 2.8
Solubility (mg/mL) 0.15 0.45 0.20
Plasma Protein Binding (%) 89 75 82
Half-life (h) 6.5 4.2 5.8
Key Trends:
  • Lipophilicity : Piperonyl substitution increases LogP, favoring CNS penetration but reducing aqueous solubility .
  • Metabolic Stability : Piperazinyl derivatives with bulky groups (e.g., piperonyl) exhibit slower hepatic clearance compared to morpholine analogs .

Biological Activity

5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name: this compound
  • CAS Number: 21280-23-9
  • Molecular Formula: C15H18ClN3

The presence of the chloro group and the piperazine moiety suggests potential interactions with various biological targets, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial activity. For instance, studies on similar piperazine derivatives have demonstrated significant antibacterial effects against various strains of bacteria. The mechanism typically involves the inhibition of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have revealed that related compounds can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7, with IC50 values indicating potent cytotoxicity . The compound's ability to inhibit cell proliferation may be attributed to its interaction with specific cellular receptors or enzymes involved in cancer progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Compounds with a similar structure have been reported to inhibit monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially alleviating symptoms of depression and anxiety .
  • Cell Cycle Arrest: Studies suggest that this compound may induce cell cycle arrest in cancer cells, preventing their proliferation and leading to programmed cell death (apoptosis) .
  • Antibacterial Mechanism: The compound may disrupt bacterial cell membrane integrity or interfere with essential metabolic processes, thereby exhibiting antibacterial properties .

Case Studies and Experimental Findings

StudyFindingsMethodology
Demonstrated cytotoxicity against MDA-MB-231 cells with an IC50 of 12 µMMTT assay for cell viability
Showed significant antibacterial activity against E. coli and S. aureusAgar diffusion method
Inhibited MAO-A with an IC50 value indicating potential antidepressant effectsEnzyme inhibition assay

Future Directions

Further research is warranted to fully elucidate the pharmacological profile of this compound. Potential areas include:

  • In Vivo Studies: To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced biological activity.
  • Mechanistic Studies: To better understand the pathways through which this compound exerts its effects.

Q & A

Q. What is the synthetic route for 5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine, and how is its purity validated?

Answer: The compound is synthesized via nucleophilic substitution between 2-(piperazin-1-yl)pyrimidine and piperonal (3,4-methylenedioxybenzyl chloride derivative) under reflux conditions. Post-reaction purification is achieved via column chromatography, yielding a white crystalline solid (86% yield). Purity and structural confirmation are validated using 1H^1 \text{H}-NMR (e.g., δ 8.30 ppm for pyrimidine protons, 5.96 ppm for methylenedioxy group), IR spectroscopy (C-Cl stretch at 782 cm1^{-1}), and HRMS (m/z calculated for C16H16ClN4O2\text{C}_{16}\text{H}_{16}\text{ClN}_4\text{O}_2: 343.0963) .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Key techniques include:

  • NMR spectroscopy : To confirm substituent positions and piperonyl integration.
  • High-resolution mass spectrometry (HRMS) : For molecular weight validation.
  • Elemental analysis : To verify C/H/N ratios.
  • Melting point determination : To assess crystalline purity (reported range: 45–47°C for analogous compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Answer:

  • Substituent variation : Replace the piperonyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to assess effects on receptor binding.
  • Core modification : Substitute the pyrimidine ring with triazine or pyridine to evaluate scaffold flexibility.
  • Pharmacokinetic profiling : Measure logP and solubility to correlate structural changes with bioavailability.
    Example: Derivatives of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide showed enhanced acetylcholinesterase inhibition when aromatic substituents were optimized for hydrophobic interactions .

Q. How can molecular docking studies predict binding modes with target enzymes?

Answer:

  • Target selection : Use crystallographic data for enzymes like acetylcholinesterase (PDB ID 4EY7).
  • Ligand preparation : Optimize the compound’s 3D structure using software (e.g., Avogadro) and assign partial charges.
  • Docking simulations : Employ AutoDock Vina to calculate binding affinities (ΔG values). Key interactions include π-π stacking between the pyrimidine ring and active-site residues (e.g., Trp286) and hydrogen bonding with the piperazinyl nitrogen .

Q. How should contradictory pharmacological data be resolved?

Answer:

  • Replicate experiments : Ensure consistent assay conditions (e.g., pH, temperature) across studies.
  • Purity verification : Use HPLC to confirm >95% purity, as impurities (e.g., unreacted piperonal) may skew results.
  • Orthogonal assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish specific activity from cytotoxicity.
  • Statistical analysis : Apply ANOVA to identify significant differences between experimental groups .

Q. What alternative synthetic routes exist for this compound?

Answer:

  • Metal-free chlorodeboronation : React potassium trifluoroborate precursors with HCl to introduce chlorine (90% yield reported for similar pyrimidines).
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield.
  • Solid-phase synthesis : For high-throughput parallel synthesis of derivatives .

Methodological Considerations

Q. How to design a kinetic study for enzyme inhibition?

Answer:

  • Substrate titration : Vary substrate concentration (e.g., acetylthiocholine for acetylcholinesterase) and measure initial reaction rates.
  • Inhibitor concentration : Use Dixon plots (1/v1/v vs. [inhibitor]) to determine KiK_i values.
  • Data fitting : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50\text{IC}_{50} and inhibition type (competitive/uncompetitive) .

Q. What strategies mitigate thermal degradation during synthesis?

Answer:

  • Temperature control : Use oil baths for even heating (avoid exceeding 120°C).
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation.
  • Stability testing : Perform TGA/DSC to identify decomposition thresholds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine
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5-Chloro-2-(4-piperonyl-1-piperazinyl)pyrimidine

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